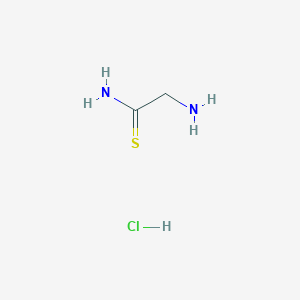

2-Aminoethanethioamide hydrochloride

Description

Properties

IUPAC Name |

2-aminoethanethioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPVWNNFTVZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548645 | |

| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-27-7 | |

| Record name | NSC79152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanethioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

2-Aminoethanethiol hydrochloride, commonly known as cysteamine hydrochloride, is a molecule of significant interest in pharmaceutical and biomedical research. Its dual functionality, arising from the presence of a primary amine and a reactive thiol group, underpins its diverse applications, from the treatment of nephropathic cystinosis to its use as a mucolytic and radioprotective agent. A thorough understanding of its physicochemical properties is paramount for formulation development, stability assessment, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-aminoethanethiol hydrochloride, supported by experimental methodologies and field-proven insights.

Chemical Identity and Molecular Structure

2-Aminoethanethiol hydrochloride is the hydrochloride salt of 2-aminoethanethiol (cysteamine). The presence of the hydrochloride salt enhances the stability and handling of the otherwise readily oxidizable free base.

-

IUPAC Name: 2-aminoethane-1-thiol hydrochloride[1]

-

Synonyms: Cysteamine hydrochloride, 2-Mercaptoethylamine hydrochloride[2]

-

CAS Number: 156-57-0[1]

-

Molecular Formula: C₂H₈ClNS[1]

-

Molecular Weight: 113.61 g/mol

The molecular structure consists of a two-carbon backbone with a terminal thiol (-SH) group and a terminal amino (-NH₂) group. In the hydrochloride salt, the amino group is protonated.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-aminoethanethiol hydrochloride is presented in the table below, followed by a detailed discussion of each parameter.

| Property | Value | References |

| Appearance | White to light yellow crystalline powder or crystals | [1][2] |

| Melting Point | 66 - 71 °C | [3][4] |

| Solubility | Very soluble in water and ethanol. | [3] |

| pKa (of Cysteamine) | pKa₁ (Thiol): ~8.2 - 8.6, pKa₂ (Amine): ~10.3 - 10.8 | |

| Hygroscopicity | Hygroscopic | [3] |

Appearance and Organoleptic Properties

2-Aminoethanethiol hydrochloride typically presents as a white to off-white or light yellow crystalline powder.[1][2] It is known to possess a characteristic, often described as unpleasant, sulfurous odor. This is an important consideration for formulation development, particularly for oral dosage forms where taste and smell masking may be necessary.

Melting Point

The melting point of 2-aminoethanethiol hydrochloride is consistently reported in the range of 66°C to 71°C.[3][4] This relatively low melting point has implications for manufacturing processes, such as milling and blending, where heat generation should be controlled to prevent melting or sintering of the powder.

Solubility

2-Aminoethanethiol hydrochloride exhibits high solubility in polar protic solvents. It is described as being "very soluble" in water and ethanol.[3] This high aqueous solubility is advantageous for the development of oral solutions and parenteral formulations.

The causality behind this experimental choice lies in its ability to determine the thermodynamic equilibrium solubility, providing a definitive value for a saturated solution at a given temperature.

-

Preparation of Saturated Solution: Add an excess amount of 2-aminoethanethiol hydrochloride to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to permit the undissolved solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent. Analyze the concentration of 2-aminoethanethiol hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa values of the ionizable groups in a molecule are critical for predicting its behavior in different pH environments, which in turn influences its solubility, absorption, and interaction with biological targets. For 2-aminoethanethiol hydrochloride, the relevant pKa values are those of the thiol and the amino groups of the parent compound, cysteamine.

-

pKa₁ (Thiol group): The pKa of the thiol group is reported to be in the range of approximately 8.2 to 8.6.

-

pKa₂ (Amino group): The pKa of the amino group is reported to be in the range of approximately 10.3 to 10.8.

This indicates that at physiological pH (~7.4), the amino group will be predominantly protonated (cationic), while the thiol group will be largely in its neutral, protonated form. The ionization state significantly impacts the molecule's reactivity, particularly the nucleophilicity of the thiol group, which increases with deprotonation at higher pH.

Potentiometric titration is a robust and widely accepted method for determining pKa values. The principle is to monitor the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[5]

-

Sample Preparation: Prepare a solution of 2-aminoethanethiol hydrochloride of a known concentration (e.g., 0.01 M) in purified water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride can be added.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated combined pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH).

-

Titration Procedure: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two ionizable groups, two inflection points will be observed. The pKa can be determined from the midpoint of the buffer regions.[5]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability Profile

The stability of 2-aminoethanethiol hydrochloride is a critical consideration due to the inherent reactivity of the thiol group. It is susceptible to degradation under various conditions, which can impact its potency and potentially lead to the formation of undesirable impurities.

Hygroscopicity

2-Aminoethanethiol hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property necessitates careful handling and storage in a dry environment to prevent physical changes such as deliquescence and to minimize moisture-mediated degradation.

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This provides a detailed moisture sorption-desorption profile.

-

Sample Preparation: Place a small, accurately weighed amount of 2-aminoethanethiol hydrochloride (typically 5-15 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of mass change is below a defined threshold. The mass of the sample is continuously recorded.

-

Desorption Isotherm: Following equilibration at the highest RH, the humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed. The data is plotted as % mass change versus % RH to generate the sorption and desorption isotherms. The shape of the isotherm and the extent of water uptake provide a comprehensive understanding of the material's hygroscopic nature.

Chemical Stability and Degradation Pathways

The primary degradation pathway for 2-aminoethanethiol hydrochloride is the oxidation of the thiol group to form the disulfide dimer, cystamine. This oxidation is readily catalyzed by the presence of oxygen and metal ions. The stability is also influenced by pH, with the rate of oxidation generally increasing at alkaline pH where the more nucleophilic thiolate anion is present.

Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The rationale for the choice of stressors is to mimic the conditions the drug substance may encounter during its shelf life and to accelerate its degradation.

A typical forced degradation study for 2-aminoethanethiol hydrochloride would include the following conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature. Elevated temperatures should be used with caution due to the increased rate of oxidation at higher pH.

-

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid drug substance to elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Degradation: Exposure of the solid drug substance and its solution to a combination of UV and visible light, as per ICH Q1B guidelines.

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6][7]

Synthesis and Purification

A common synthetic route to 2-aminoethanethiol hydrochloride involves the reaction of 2-aminoethanol with hydrobromic acid, followed by cyclization with sulfuric acid and carbon disulfide, and subsequent hydrolysis with hydrochloric acid.[3] Purification is typically achieved through recrystallization from a suitable solvent such as ethanol.

Analytical Methods for Purity and Stability Assessment

A robust, stability-indicating analytical method is crucial for the quality control of 2-aminoethanethiol hydrochloride. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose.

The method must be capable of separating 2-aminoethanethiol from its primary degradation product, cystamine, as well as any other potential impurities. Due to the polar nature of these compounds, ion-pairing agents are often added to the mobile phase to improve retention and peak shape on a C18 column.

Conclusion

The physicochemical properties of 2-aminoethanethiol hydrochloride, particularly its high solubility, dual ionizable groups, and susceptibility to oxidative degradation, are key factors that govern its formulation, stability, and therapeutic application. A comprehensive understanding and characterization of these properties, utilizing the experimental methodologies outlined in this guide, are essential for the successful development of safe and effective drug products containing this important active pharmaceutical ingredient.

References

-

LookChem. (n.d.). Cas 89226-27-7,2-aminoethanethioamide. Retrieved from [Link]

-

ChemBK. (2024). 2-Aminoethanethiol hydrochloride. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 2-aminoethanethiol Dihydrochloride. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Retrieved from [Link]

-

Crystallization & Polymorphism. (n.d.). Applications of Dynamic Moisture Adsorption in Crystal Research. Retrieved from [Link]

-

PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

-

University of Karachi. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Aminoethanethiol. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

Sources

- 1. 153770050 [thermofisher.com]

- 2. 2-Aminoethanethiol Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 2-Aminoethanethiol hydrochloride [chembk.com]

- 4. 2-Aminoethanethiol hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. sgs.com [sgs.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoethanethioamide Hydrochloride

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for 2-Aminoethanethioamide hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of established protocols in the public domain, this document outlines a scientifically grounded, proposed methodology based on fundamental principles of organic chemistry and analogous transformations.

Introduction and Strategic Overview

This compound is a small molecule featuring a primary amine, a thioamide functional group, and a hydrochloride salt. The thioamide group, an isostere of the amide bond, is of significant interest in medicinal chemistry for its potential to modulate biological activity, improve metabolic stability, and act as a versatile synthetic handle.[1][2] This guide details a plausible and robust pathway for its synthesis, starting from readily available precursors, and outlines a comprehensive analytical workflow for its structural elucidation and purity assessment.

The proposed synthetic strategy centers on the thioamidation of 2-aminoacetonitrile, a commercially available starting material. This approach is predicated on the reactivity of the nitrile group towards sources of sulfide, a common method for the preparation of thioamides. The subsequent formation of the hydrochloride salt is designed to enhance the compound's stability and crystallinity, facilitating its purification and handling.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process: the thioamidation of 2-aminoacetonitrile followed by the formation of the hydrochloride salt.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Thioamidation of 2-Aminoacetonitrile

The conversion of a nitrile to a thioamide is a well-established transformation in organic synthesis. This can be achieved by reacting the nitrile with a source of hydrogen sulfide in the presence of a base.

Causality Behind Experimental Choices:

-

Reagents: Hydrogen sulfide (H₂S) serves as the sulfur source. Triethylamine (Et₃N) is used as a basic catalyst to facilitate the reaction by deprotonating H₂S, increasing its nucleophilicity. Ethanol (EtOH) is chosen as the solvent due to its ability to dissolve the starting material and reagents, and its relatively low boiling point for easy removal.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the conversion. A sealed vessel is necessary to contain the gaseous H₂S.

Detailed Experimental Protocol:

-

In a fume hood, a solution of 2-aminoacetonitrile (1 equivalent) in absolute ethanol is prepared in a pressure-resistant vessel.

-

Triethylamine (1.2 equivalents) is added to the solution.

-

The vessel is cooled in an ice bath, and hydrogen sulfide gas is bubbled through the solution for 30 minutes, or until saturation is achieved.

-

The vessel is securely sealed and heated to 60-70°C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the vessel is carefully vented in the fume hood to release excess H₂S.

-

The solvent and excess triethylamine are removed under reduced pressure to yield crude 2-aminoethanethioamide.

Step 2: Formation of the Hydrochloride Salt

The crude 2-aminoethanethioamide is then converted to its hydrochloride salt to improve its stability and facilitate purification by crystallization.

Causality Behind Experimental Choices:

-

Reagents: A solution of hydrogen chloride (HCl) in a non-polar, volatile solvent like diethyl ether (Et₂O) or isopropanol is used to precipitate the hydrochloride salt. The use of a non-polar solvent is crucial to ensure the insolubility of the salt.

-

Purification: Crystallization is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.

Detailed Experimental Protocol:

-

The crude 2-aminoethanethioamide is dissolved in a minimal amount of a suitable solvent, such as isopropanol.

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride in diethyl ether (or isopropanol) is added dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.

-

The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.

Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Figure 2: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show two key signals:

-

A triplet corresponding to the two protons of the methylene group adjacent to the thioamide.

-

A triplet corresponding to the two protons of the methylene group adjacent to the ammonium group.

-

A broad singlet for the protons of the primary amine and the thioamide N-H, which may exchange with deuterium in D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the two carbon atoms in the molecule:

-

A signal for the methylene carbon adjacent to the ammonium group.

-

A downfield signal for the thioamide carbon (C=S), which is typically found at a lower field than an amide carbonyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 |

| C-H stretch | 3000-2850 |

| C=S stretch | 1250-1020 |

| C-N stretch | 1250-1020 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base (C₂H₆N₂S) would be observed.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Elemental Analysis

Elemental analysis for Carbon, Hydrogen, and Nitrogen will provide the empirical formula of the synthesized compound, which can be compared with the calculated values for C₂H₇ClN₂S to confirm its purity and composition.

Safety and Handling

Given the nature of the reagents and the final product, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6]

-

Fume Hood: All manipulations involving hydrogen sulfide, triethylamine, and hydrogen chloride must be performed in a well-ventilated fume hood.[4][5]

-

Hydrogen Sulfide: H₂S is a highly toxic and flammable gas. Handle with extreme caution and use a gas detector.

-

Triethylamine: Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

-

This compound: While specific toxicity data is not available, it should be handled as a potentially harmful substance. Avoid ingestion, inhalation, and skin contact.[3][4][5][6]

Hazard Summary Table:

| Compound | Key Hazards |

| 2-Aminoacetonitrile | Toxic if swallowed, in contact with skin, or if inhaled. |

| Hydrogen Sulfide | Extremely flammable gas, toxic if inhaled. |

| Triethylamine | Highly flammable liquid and vapor, causes severe skin burns and eye damage, harmful if swallowed or inhaled. |

| Hydrogen Chloride | Causes severe skin burns and eye damage, may cause respiratory irritation. |

Conclusion

This technical guide presents a detailed and scientifically plausible approach for the synthesis and characterization of this compound. By following the outlined procedures, researchers can access this valuable building block for applications in drug discovery and development. The emphasis on the rationale behind experimental choices and a comprehensive characterization workflow ensures the reliability and reproducibility of the described methodology.

References

-

NIST. Ethanethiol, 2-amino-, hydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hutton, C. A. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. Retrieved from [Link]

-

Mitchell, A. J., et al. (2023). Total In Vitro Biosynthesis of the Thioamitide Thioholgamide and Investigation of the Pathway. ChemRxiv. [Link]

-

Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14), e4170. [Link]

- Google Patents. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride. CN101684078A.

- Google Patents. (2010). Preparation method of 2-aminobutanamide hydrochloride. CN101811978B.

- Google Patents. (2012). Method for preparing 2-amino-dimethyl acetamide hydrochloride. CN102351733A.

- Google Patents. (2012). Preparation method of aminoacetonitrile hydrochloride. CN102432501A.

- Google Patents. (1998). Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use. EP0863133B1.

-

Goldberg, J. M., & Petersson, E. J. (2013). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Methods in molecular biology (Clifton, N.J.), 1031, 65–77. [Link]

-

ResearchGate. (2019). The standard FT-IR spectrum of 2-aminoethanethiol hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Retrieved from [Link]

-

Wissner, R. F., et al. (2017). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in molecular biology (Clifton, N.J.), 1728, 131–148. [Link]

Sources

- 1. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanethiol, 2-amino-, hydrochloride [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2-Aminoethanol hydrochloride [webbook.nist.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Aminoethanethioamide Hydrochloride

A Note to the Reader: Direct, comprehensive research on the specific mechanism of action for 2-Aminoethanethioamide hydrochloride is limited in publicly available scientific literature. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of structurally similar compounds, particularly aminothiols, to propose and explore its most probable biochemical activities. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to stimulate further investigation.

Introduction: Unveiling a Molecule of Interest

This compound belongs to the class of aminothiols, a group of organic compounds characterized by the presence of both an amine (-NH2) and a thiol (-SH) functional group. This unique structural combination confers upon these molecules a rich chemical reactivity, making them subjects of interest in various fields, including medicinal chemistry and materials science. While the precise biological role of this compound is not extensively documented, its structure strongly suggests potential as a radioprotective agent and a chelator of metal ions. This guide will delve into these hypothesized mechanisms, providing a theoretical framework and practical experimental designs for their validation.

Part 1: The Radioprotective Potential of this compound: A Mechanistic Hypothesis

The field of radiotherapy, a cornerstone of cancer treatment, is continually challenged by the collateral damage inflicted on healthy tissues by ionizing radiation.[1] This has spurred the development of radioprotective agents, which selectively shield normal cells from radiation-induced injury. The aminothiol amifostine is a clinically approved radioprotectant that serves as a valuable paradigm for understanding the potential action of this compound.[2]

Free Radical Scavenging: The First Line of Defense

Ionizing radiation generates a cascade of reactive oxygen species (ROS) through the radiolysis of water, leading to oxidative damage to crucial cellular components like DNA, proteins, and lipids.[3][4] The thiol group in compounds like this compound is a potent hydrogen donor and can directly neutralize these free radicals, thereby mitigating their damaging effects.

Proposed Mechanism: Free Radical Scavenging

Caption: Proposed free radical scavenging mechanism of 2-Aminoethanethioamide.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, aminothiols can influence cellular signaling pathways involved in cell survival and death. For instance, they can upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax and Bak.[1] Furthermore, pathways like the PI3K/AKT/mTOR axis, which are crucial for cell survival, can be modulated by such compounds.[1]

Signaling Pathway Modulation Hypothesis

Caption: Hypothesized modulation of cell survival pathways by 2-Aminoethanethioamide.

Experimental Protocol: In Vitro Radioprotection Assay

Objective: To assess the radioprotective effect of this compound on human cells in vitro.

Methodology:

-

Cell Culture: Maintain a human cell line (e.g., normal human dermal fibroblasts) in appropriate culture conditions.

-

Treatment: Pre-incubate cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Irradiation: Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy).

-

Post-Irradiation: Remove the treatment and incubate the cells for a period to allow for damage and repair (e.g., 24-48 hours).

-

Assessment of Viability: Measure cell viability using an MTT or similar assay.

-

DNA Damage Assessment: Quantify DNA double-strand breaks by immunofluorescence staining for γ-H2AX foci.

-

Apoptosis Assay: Measure the extent of apoptosis using flow cytometry with Annexin V/Propidium Iodide staining.

| Parameter | Expected Outcome with this compound |

| Cell Viability | Increased compared to irradiated control |

| γ-H2AX Foci | Decreased number of foci per cell |

| Apoptosis Rate | Reduced percentage of apoptotic cells |

Part 2: this compound as a Potential Chelating Agent

The presence of both a soft base (thiol) and a hard base (amine) in its structure makes this compound a candidate for chelation therapy. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and facilitating its excretion from the body.[5] This is particularly relevant in the context of heavy metal poisoning.

Mechanism of Chelation

The lone pair of electrons on the nitrogen of the amine group and the sulfur of the thiol group can be donated to a metal ion, forming coordinate covalent bonds. The stability of the resulting chelate complex depends on factors such as the nature of the metal ion and the pH of the medium.

Chelation Workflow

Caption: Proposed chelation of a metal ion by 2-Aminoethanethioamide.

Experimental Protocol: Metal Ion Chelation Assay

Objective: To determine the ability of this compound to chelate a specific heavy metal ion in solution.

Methodology:

-

Preparation of Solutions: Prepare standard solutions of a heavy metal salt (e.g., lead(II) nitrate) and this compound at various concentrations.

-

Complex Formation: Mix the metal ion solution with the this compound solution and allow time for the complex to form.

-

Spectrophotometric Analysis: Use UV-Vis spectrophotometry to monitor the formation of the metal-ligand complex, which often results in a shift in the absorption spectrum.

-

Determination of Stoichiometry: Employ methods such as Job's plot or the mole-ratio method to determine the stoichiometry of the metal-ligand complex.

-

Stability Constant Calculation: Calculate the stability constant of the complex from the spectrophotometric data to quantify the strength of the chelation.

| Parameter | Indicator of Chelation |

| UV-Vis Spectrum | Shift in λmax or change in absorbance |

| Job's Plot | A maximum at a specific mole fraction indicating stoichiometry |

| Stability Constant (K) | A high value indicates a stable complex |

Future Directions and Conclusion

The proposed mechanisms of action for this compound as a radioprotective and chelating agent are based on sound chemical principles and analogies to well-studied compounds. However, empirical validation is paramount. The experimental protocols outlined in this guide provide a starting point for a systematic investigation into the biological and chemical activities of this molecule.

Further research could explore its efficacy in in vivo models of radiation injury and heavy metal toxicity. Structure-activity relationship studies, synthesizing and testing derivatives of 2-Aminoethanethioamide, could lead to the development of more potent and selective agents.[6] The journey to fully understanding the therapeutic potential of this compound is just beginning, and it is a path that holds promise for addressing significant challenges in medicine.

References

- Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. MDPI.

- Chemoprotective and Radioprotective Effects of Amifostine: An Upd

- Radioprotective Agents and Enhancers Factors.

- Radioprotective agents to prevent cellular damage due to ionizing radi

- Radioprotective efficacy and toxicity of a new family of aminothiol analogs. PMC - NIH.

- Chel

- Chel

- CHEI

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed.

- Chelating agents – Knowledge and References. Taylor & Francis.

- chelating agents: Topics by Science.gov. Unknown Source.

- ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications | Request PDF.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioprotective Agents and Enhancers Factors. Preventive and Therapeutic Strategies for Oxidative Induced Radiotherapy Damages in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Aminoethanethioamide Hydrochloride: A Technical Guide

An In-depth Examination of a Thiomide of Interest to Drug Discovery and Development

Affiliation: Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Aminoethanethioamide hydrochloride (CAS 89226-27-7), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide will focus on the theoretical underpinnings of its expected spectral features and provide detailed, field-proven methodologies for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols described herein are designed to serve as a robust framework for researchers and scientists engaged in the synthesis, purification, and characterization of this compound and related thioamide-containing compounds. While direct experimental data is not publicly available, this guide will leverage spectral data from analogous structures to predict and interpret the expected spectroscopic signatures.

Introduction: The Significance of this compound

This compound is a small organic molecule featuring a primary amine, a thioamide functional group, and a hydrochloride salt. The thioamide moiety is a critical pharmacophore in a variety of therapeutically active compounds, exhibiting a range of biological activities. The hydrochloride salt form is often employed to enhance the solubility and stability of amine-containing drug candidates.

Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical arsenal to confirm the identity, purity, and structure of synthesized compounds. This guide will detail the theoretical principles and practical considerations for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity information.

Predicted ¹H NMR Spectral Characteristics

In a suitable deuterated solvent such as D₂O or DMSO-d₆, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments.

-

Methylene Protons (C H₂-C=S): The two protons on the carbon adjacent to the thioamide group are expected to appear as a triplet. Their chemical shift would be influenced by the deshielding effect of the C=S group.

-

Methylene Protons (N H₂-CH₂ ): The two protons on the carbon adjacent to the amino group would also likely appear as a triplet, coupled to the neighboring methylene protons. The protonated amino group (-NH₃⁺) in the hydrochloride salt form will influence the chemical shift of these protons.

-

Amino and Thioamide Protons (-N H₃⁺ and -C(=S)N H₂): The protons on the nitrogen atoms will be exchangeable with deuterium in solvents like D₂O, leading to their disappearance from the spectrum. In a non-protic solvent like DMSO-d₆, these protons would be visible and would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₂-C=S | 2.8 - 3.2 | Triplet (t) | 6 - 8 |

| -CH₂-NH₃⁺ | 3.2 - 3.6 | Triplet (t) | 6 - 8 |

| -NH₃⁺ | Variable (solvent dependent) | Broad Singlet (br s) | N/A |

| -C(=S)NH₂ | Variable (solvent dependent) | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Characteristics

The proton-decoupled ¹³C NMR spectrum is expected to show two signals for the two distinct carbon atoms.

-

Thioamide Carbon (-C =S): The carbon of the thioamide group is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically in the range of 190-210 ppm.

-

Methylene Carbons (-C H₂-): The two methylene carbons will have distinct chemical shifts due to their different neighboring groups. The carbon adjacent to the protonated amino group will be more deshielded than the one adjacent to the thioamide.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Carbon Environment | Predicted Chemical Shift (ppm) |

| -C=S | 195 - 205 |

| -CH₂-NH₃⁺ | 40 - 45 |

| -CH₂-C=S | 30 - 35 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Features

The IR spectrum of this compound is expected to show absorptions corresponding to the N-H, C-H, C=S, and C-N bonds.

-

N-H Stretching: The protonated primary amine (-NH₃⁺) will exhibit broad and strong absorptions in the region of 3000-2800 cm⁻¹. The N-H stretching vibrations of the thioamide (-NH₂) are also expected in the 3400-3200 cm⁻¹ region, likely as two distinct bands.

-

C-H Stretching: The stretching vibrations of the methylene C-H bonds will appear in the 3000-2850 cm⁻¹ range.

-

C=S Stretching: The thioamide C=S stretch is a key diagnostic peak and is expected to appear in the 1250-1020 cm⁻¹ region. This band can sometimes be weak.

-

N-H Bending: The bending vibration of the -NH₃⁺ group is expected around 1600-1500 cm⁻¹. The N-H bending of the thioamide will also appear in this region.

-

C-N Stretching: The C-N stretching vibration of the amino group and the thioamide will likely be found in the 1250-1020 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| -NH₃⁺ Stretch | 3000 - 2800 | Strong, Broad |

| -NH₂ Stretch (Thioamide) | 3400 - 3200 | Medium |

| C-H Stretch (Methylene) | 3000 - 2850 | Medium |

| -NH₃⁺ Bend | 1600 - 1500 | Medium |

| -NH₂ Bend (Thioamide) | 1650 - 1550 | Medium |

| C=S Stretch | 1250 - 1020 | Medium to Weak |

| C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Experimental workflow for IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectral Characteristics

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion.

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of the free base (2-Aminoethanethioamide) is approximately 90.16 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 91.17.

-

Fragmentation: Fragmentation of the molecular ion could occur through various pathways, such as the loss of ammonia (NH₃), thioformaldehyde (CH₂S), or other small neutral molecules. The exact fragmentation pattern would need to be determined experimentally.

Table 4: Predicted Mass Spectrometry Data for this compound (Positive ESI)

| Predicted Ion | Predicted m/z |

| [M+H]⁺ | ~91.17 |

| [M+Na]⁺ | ~113.15 |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion and any adducts (e.g., [M+Na]⁺).

-

Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways and confirm the molecular structure.

-

An In-depth Technical Guide to 2-Aminoethanethioamide Hydrochloride for Researchers and Drug Development Professionals

Foreword: Navigating the Known and the Novel

In the landscape of chemical biology and drug discovery, some compounds are well-trodden territories, their properties and applications extensively documented. Others, like 2-Aminoethanethioamide hydrochloride , remain more enigmatic, representing both a challenge and an opportunity. This guide is crafted for the discerning researcher, scientist, and drug development professional who is comfortable at the frontier of chemical exploration. While direct literature on this compound is sparse, its structural motifs—a primary amine, an ethyl linker, and a thioamide group—are rich with chemical and pharmacological significance. This document, therefore, serves as a technical guide, building a robust framework of understanding from the foundational principles of thioamide chemistry and its applications in medicinal chemistry. We will delve into its core characteristics, propose a logical synthetic route, and explore its potential in drug development, all grounded in established scientific principles and data from closely related analogues.

Section 1: Core Chemical Identity

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 89226-27-7 to this compound[1][2]. Its chemical structure is fundamental to understanding its potential reactivity and biological interactions.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| CAS Number | 89226-27-7 | [1][2] |

| Molecular Formula | C₂H₇ClN₂S | [2] |

| Molecular Weight | 126.61 g/mol | [2] |

| IUPAC Name | 2-aminoethanethioamide;hydrochloride | |

| SMILES | C(C(=S)N)N.Cl | |

| InChI Key | HFCQQLLYVUSCRE-UHFFFAOYSA-N | [3] |

The structure features a primary amine and a primary thioamide, separated by a flexible two-carbon linker. The hydrochloride salt form enhances the compound's stability and aqueous solubility, a common strategy in pharmaceutical development.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Handling

Proposed Synthetic Pathway: A Logic-Driven Approach

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis from Aminoacetonitrile

This protocol is a representative method based on the synthesis of primary thioamides from nitriles using hydrogen sulfide with a resin catalyst[4].

Materials:

-

Aminoacetonitrile hydrochloride

-

Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)

-

Methanol

-

Deionized water

-

Hydrogen sulfide gas

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Gas outlet bubbler

-

Standard laboratory glassware

Procedure:

-

Resin Preparation: If not already in the SH⁻ form, the anion-exchange resin should be appropriately prepared according to standard procedures.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and outlet, dissolve aminoacetonitrile hydrochloride (1 equivalent) in a mixture of methanol and water (e.g., 3:2 v/v).

-

Catalyst Addition: Add the prepared anion-exchange resin (a catalytic amount) to the solution.

-

Thionation: Under a gentle stream of inert gas, begin bubbling hydrogen sulfide gas through the stirred suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the resin. The filtrate can be concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Safety and Handling

Specific safety data for this compound is not available. However, based on the structure and related compounds like 2-Aminoethanethiol hydrochloride, the following precautions should be taken[5][6][7][8]:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic and air-sensitive.

Section 3: Potential Applications in Drug Development

The thioamide functional group is a key player in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the amide bond[9][10][11][12][13][14][15]. This substitution can profoundly influence a molecule's pharmacological profile.

The Thioamide as an Amide Bioisostere

The replacement of an amide with a thioamide introduces subtle yet significant changes in the physicochemical properties of a molecule:

-

Electronic Properties: The thioamide C=S bond is longer and less polarized than the C=O bond in an amide. This alters the hydrogen bonding capabilities, with the thioamide being a stronger hydrogen bond donor (from the N-H) and a weaker hydrogen bond acceptor (at the sulfur)[15].

-

Steric Profile: The larger van der Waals radius of sulfur compared to oxygen can influence the local conformation and interaction with biological targets.

-

Metabolic Stability: Thioamides can exhibit increased resistance to enzymatic hydrolysis by proteases compared to their amide counterparts, potentially leading to improved pharmacokinetic profiles[16].

-

Lipophilicity: The presence of sulfur generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Comparison of key properties between amide and thioamide functional groups.

Potential Therapeutic Areas

Given the diverse pharmacological activities of thioamide-containing compounds, this compound could be a valuable building block or lead compound in several therapeutic areas:

-

Anticancer Agents: Thioamide-containing molecules have shown significant potential as anticancer drugs[9][11]. The thioamide group can be crucial for binding to target proteins.

-

Antimicrobial and Antiviral Agents: The thioamide moiety is present in several antimicrobial and antiviral drugs[9]. For instance, ethionamide is a second-line antituberculosis drug[9].

-

Enzyme Inhibitors: As a bioisostere of the amide bond, the thioamide group can be incorporated into peptide mimics to inhibit proteases and other enzymes.

Role as a Prodrug

Thioamides can act as prodrugs, undergoing metabolic activation to release the active therapeutic agent. A notable example is the antitubercular drug ethionamide, which is oxidized in vivo to its active form[9]. This strategy could be explored for this compound, where the thioamide could be designed for targeted release of a pharmacologically active species.

Section 4: Conclusion and Future Directions

This compound stands as a compound of significant potential, largely inferred from the rich chemistry and pharmacology of its constituent functional groups. While direct experimental data remains to be established, this guide provides a solid theoretical and practical foundation for researchers to begin their exploration. The proposed synthetic route offers a logical starting point for its preparation. The true value of this compound will likely be realized through its application as a versatile building block in the synthesis of more complex molecules or as a lead structure for optimization in drug discovery programs. Future research should focus on validating a reliable synthetic protocol, characterizing its physicochemical properties, and exploring its biological activity in relevant assays.

References

-

Taylor, E. C., & Zoltewicz, J. A. (1960). A General Synthesis of Thioamides from Nitriles and Thioacetamide. Journal of the American Chemical Society, 82(11), 2656–2659. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732. [Link]

-

Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides from Nitriles and Thioacetic Acid. Synlett, 2009(14), 2338-2340. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development View supplementary material. [Link]

-

Orito, K., Uchiito, S., Satoh, Y., Tatsuzawa, T., & Tokuda, M. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 36(13), 1869-1873. [Link]

-

OUCI. Thioamides in medicinal chemistry and as small molecule therapeutic agents. [Link]

-

Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13316–13371. [Link]

-

Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

-

Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13316–13371. [Link]

-

Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]

-

ResearchGate. (2022). Synthetic approaches to bioactive thioamides a Examples and importance of thioamide moieties in bioactive compounds. [Link]

-

Al-Adiwish, W. M., & Al-Sammerrai, D. A. (2012). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 17(5), 5496–5505. [Link]

-

ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

-

Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

The Royal Society of Chemistry. (2007). Synthesis of α–thioamide precursors The α-thioamides were prepared in two steps: formation of the α-chloroamides followed by nucleophilic substitution of the chloride to yield the α-thioamides. [Link]

-

PubChem. (n.d.). Ethanethioamide, 2-amino-. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

Sources

- 1. Thioamide synthesis by thionation [organic-chemistry.org]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanethioamide, 2-amino- | C2H6N2S | CID 3937107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. researchgate.net [researchgate.net]

In-Silico Modeling of 2-Aminoethanethioamide Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth framework for the in-silico analysis of 2-Aminoethanethioamide hydrochloride. As a novel compound with limited available experimental data, a computational approach is invaluable for elucidating its potential as a therapeutic agent. This document is structured to guide researchers through a logical, multi-stage workflow, from initial target prediction to detailed simulations of molecular interactions and pharmacokinetic profiling. The methodologies described herein are grounded in established computational techniques and are designed to provide a robust foundation for virtual screening and lead optimization efforts.

Introduction: The Therapeutic Potential of Thioamides

Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant attention in medicinal chemistry. This single-atom substitution can dramatically alter a molecule's physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and metabolic stability.[1][2] Thioamides are present in a range of biologically active natural products and have been incorporated into therapeutic agents targeting a wide array of diseases, from cancer to microbial and viral infections.[1][3] Their ability to act as hydrogen bond donors and their increased affinity for certain metals make them a compelling scaffold for inhibitor design.[1][2]

This compound, the subject of this guide, is a small molecule with the potential to interact with various biological targets. Given the known activities of other thioamide-containing compounds, which include the inhibition of kinases and histone methyltransferases, a systematic in-silico investigation is warranted to uncover its specific mechanism of action.[1][4]

Stage 1: Target Identification and Prediction - Unveiling the Molecular Landscape

The initial and most critical step in the in-silico analysis of a novel compound is the identification of its putative biological targets. This process, often referred to as "target fishing" or "target prediction," utilizes the chemical structure of the ligand to screen against databases of known protein structures and pharmacophores.[5][6]

Rationale and Approach

The principle behind in-silico target prediction is that molecules with similar structures or physicochemical properties are likely to interact with similar biological targets.[7] By employing a combination of ligand-based and structure-based approaches, we can generate a prioritized list of potential protein partners for this compound.

Experimental Protocol: Target Fishing

-

Ligand Preparation:

-

Obtain the 2D structure of 2-Aminoethanethioamide from a chemical database such as PubChem.[8]

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

-

Target Prediction using Web-Based Servers:

-

Utilize a consensus approach by submitting the energy-minimized ligand structure to multiple target prediction web servers. Recommended platforms include:

-

SwissTargetPrediction: Employs a combination of 2D and 3D similarity measures to identify potential targets.

-

PharmMapper: Identifies potential targets by fitting the ligand to a large database of pharmacophore models.[9]

-

SuperPred: A web server for predicting the therapeutic class of a compound and its potential targets.

-

-

-

Analysis and Prioritization of Predicted Targets:

-

Compile the results from all servers.

-

Prioritize targets that are consistently predicted across multiple platforms.

-

Filter the target list based on biological relevance. For instance, given the known activities of thioamides, kinases would be high-priority targets.[1][4]

-

For the purpose of this guide, let us assume that the target fishing process identifies Epidermal Growth Factor Receptor (EGFR) kinase as a high-probability target, a protein implicated in various cancers and a known target for thioamide-containing inhibitors.[1]

-

Visualization: Target Prediction Workflow

Caption: Workflow for in-silico target prediction of this compound.

Stage 2: Molecular Docking - Simulating the Binding Event

Once a putative target is identified, molecular docking is employed to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the strength of the interaction.[10] This technique is fundamental in structure-based drug design.

Rationale and Approach

Molecular docking algorithms explore a vast conformational space to find the most energetically favorable binding pose of a ligand to a receptor.[11] The output is a set of binding modes ranked by a scoring function, which provides a qualitative estimate of binding affinity. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[12]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

-

Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign partial charges to the protein atoms. This is a crucial step for accurate electrostatic calculations.

-

Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from the target prediction stage.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search.

-

Run the AutoDock Vina simulation from the command line.[13] Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

-

Analysis of Docking Results:

-

Visualize the top-ranked binding poses in the context of the receptor's active site.

-

Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex.

-

Anticipated Quantitative Data

| Parameter | Description | Predicted Value (Example) |

| Binding Affinity | The predicted free energy of binding (kcal/mol). More negative values indicate stronger binding. | -7.5 kcal/mol |

| Intermolecular Interactions | Types and number of non-covalent bonds formed between the ligand and receptor. | 2 Hydrogen Bonds, 5 Hydrophobic Interactions |

Stage 3: Molecular Dynamics Simulations - Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[14] MD simulations are essential for assessing the stability of the predicted binding pose and for gaining deeper insights into the binding mechanism.

Rationale and Approach

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the time-dependent behavior of the system.[15] By simulating the ligand-protein complex in a solvated environment, we can evaluate the stability of the interactions and identify any conformational changes that may occur upon ligand binding. GROMACS is a powerful and widely used software package for performing MD simulations.[16][17][18][19]

Experimental Protocol: Molecular Dynamics with GROMACS

-

System Preparation:

-

Use the top-ranked docked pose of the this compound-EGFR complex as the starting structure.

-

Place the complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): Allow the system to equilibrate at the desired temperature and pressure (e.g., 1 bar) to achieve the correct density.

-

-

-

Production MD Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

-

-

Visualization: MD Simulation Workflow

Caption: Workflow for molecular dynamics simulation of the ligand-protein complex.

Stage 4: ADMET Prediction - Profiling for Drug-Likeness

A crucial aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[20][21][22] In-silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a compound and to identify potential liabilities before committing to expensive experimental studies.

Rationale and Approach

In-silico ADMET models are typically based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its physicochemical and biological properties.[10] By using a variety of computational models, we can predict a range of ADMET parameters for this compound.

Experimental Protocol: In-Silico ADMET Prediction

-

Ligand Input:

-

Use the 2D or 3D structure of this compound.

-

-

ADMET Prediction using Web-Based Servers:

-

Submit the ligand structure to a suite of ADMET prediction servers. It is recommended to use multiple tools to obtain a consensus prediction.[20][21]

-

swissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.

-

ProTox-II: Focuses on the prediction of various toxicity endpoints.

-

-

-

Analysis of ADMET Properties:

-

Compile the predicted ADMET parameters into a summary table.

-

Evaluate the compound's compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Identify any potential liabilities, such as poor oral bioavailability, high toxicity, or metabolic instability.

-

Anticipated Quantitative Data

| ADMET Parameter | Description | Predicted Value (Example) |

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| LogP | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen bond donors. | < 5 |

| Hydrogen Bond Acceptors | The number of hydrogen bond acceptors. | < 10 |

| Oral Bioavailability | The predicted percentage of the drug that is absorbed and available to the body. | High |

| Ames Mutagenicity | Prediction of whether the compound is likely to be a mutagen. | Non-mutagenic |

| hERG Inhibition | Prediction of potential cardiotoxicity. | Low risk |

Conclusion

The in-silico workflow detailed in this guide provides a systematic and comprehensive approach for the initial characterization of this compound. By integrating target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can generate valuable, data-driven hypotheses about the compound's biological activity and drug-like properties. These computational insights are crucial for guiding subsequent experimental validation and for accelerating the drug discovery and development process.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Banerjee, P., & De, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed, [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia, [Link]

-

InSilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube, [Link]

-

Aykut, T. (2023). Introduction to Molecular Dynamics - the GROMACS tutorials! The GROMACS tutorials, [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial. Biomolecular simulations, [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Chakraborty, S., & De, A. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer, [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs, [Link]

-

Scribd. (n.d.). Autodock_Vina Protocol. Scribd, [Link]

-